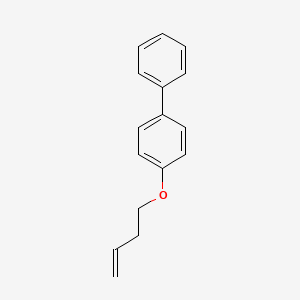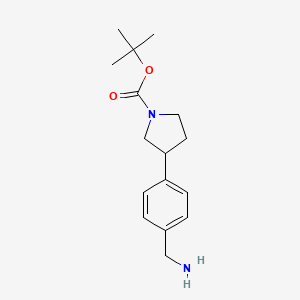
3-(4-(アミノメチル)フェニル)ピロリジン-1-カルボン酸tert-ブチル
説明
Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
PROTAC開発
3-(4-(アミノメチル)フェニル)ピロリジン-1-カルボン酸tert-ブチル: は、PROTAC(プロテオリシス標的キメラ)の開発において半可撓性リンカーとして使用されます 。PROTACは、タンパク質の分解を標的とする新しい治療薬のクラスです。この化合物の構造により、分解剤分子の最適な配向が可能になり、標的タンパク質とE3ユビキチンリガーゼとの三元複合体の形成に不可欠です。
生物活性化合物の合成
この化合物は、生物活性天然物の合成における前駆体として役立ちます 。例えば、抗癌剤、抗炎症剤、鎮痛剤などの潜在的な特性を持つ複雑な分子を作成するために使用できます。化学反応におけるその汎用性は、医薬品化学における貴重な出発物質となっています。
アルツハイマー病研究
アルツハイマー病研究では、この化合物の誘導体は、β-セクレターゼとアセチルコリンエステラーゼの両方の阻害剤として有望であることが示されています 。これらの酵素は、疾患の病理に関係するアミロイドβペプチドの産生と凝集に関与しています。これらの酵素を阻害することにより、この化合物はアルツハイマー病の進行を防ぐのに役立つ可能性があります。
薬物代謝研究
この化合物の誘導体は、薬物代謝の研究にも使用されます。薬物が体内でどのように処理されるかを理解するために使用できます。これは、最適な薬物動態特性を持つ新しい医薬品の開発に不可欠です。
酵素触媒
研究者は、この化合物を酵素触媒の研究で使用しています。この化合物がさまざまな酵素とどのように相互作用するかを観察することにより、科学者は酵素作用のメカニズムを理解し、酵素活性を調節するための阻害剤または活性化剤を設計することができます。
タンパク質-タンパク質相互作用
タンパク質-タンパク質相互作用の研究は、もう1つの応用分野です。これらの相互作用を理解することは、プロテオミクスの分野において基本的なものであり、新しい薬物標的の発見につながる可能性があります。
ペプチドと炭水化物の合成
この化合物は、ペプチドと炭水化物の合成における汎用性の高い試薬です。その化学構造により、さまざまな官能基を導入することができ、有機合成における有用な構成単位となっています。
標的タンパク質分解
最後に、標的タンパク質分解研究に使用されます 。疾患の原因となるタンパク質を選択的に分解できる分子を設計することにより、研究者はさまざまな病気の治療のための新しい治療戦略を作成することができます。
作用機序
Target of Action
Similar compounds have been noted to interact with a variety of targets .
Mode of Action
It is suggested that it may interact with its targets in a manner similar to other related compounds .
Biochemical Pathways
It is known that similar compounds can influence a variety of biochemical pathways .
Result of Action
It is known that similar compounds can have a variety of effects at the molecular and cellular level .
Action Environment
It is known that similar compounds can be influenced by a variety of environmental factors .
生化学分析
Biochemical Properties
Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a semi-flexible linker in the development of bifunctional protein degraders for targeted protein degradation . This interaction is crucial for optimizing drug-like properties and enhancing the efficacy of therapeutic agents.
Cellular Effects
The effects of tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a linker in protein degraders can lead to the formation of ternary complexes, which are essential for targeted protein degradation . This process can modulate cellular pathways and impact gene expression, ultimately affecting cellular metabolism.
特性
IUPAC Name |
tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-9-8-14(11-18)13-6-4-12(10-17)5-7-13/h4-7,14H,8-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPYUGLRWGHYEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677785 | |
| Record name | tert-Butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-22-4 | |
| Record name | tert-Butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1452498.png)
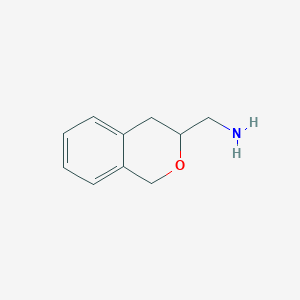
![methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine](/img/structure/B1452500.png)
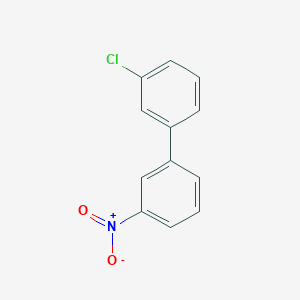
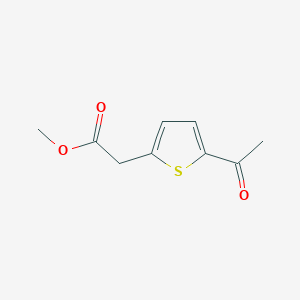
![2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1452504.png)
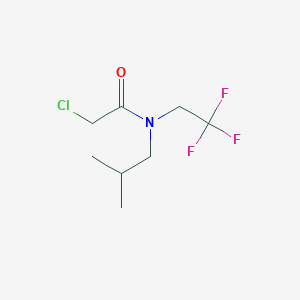


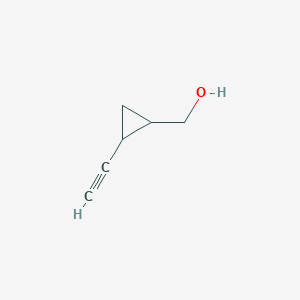
![2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide](/img/structure/B1452511.png)
